![molecular formula C20H16FNO3 B14093899 1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)
1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorophenyl group and a chromeno-pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction is carried out under mild conditions, and the product is isolated by crystallization without the need for chromatography . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the chromeno-pyrrole core. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the chromeno-pyrrole core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds such as:
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione These compounds share a similar chromeno-pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the fluorophenyl group in this compound makes it unique and potentially more active in certain applications .
Properties
Molecular Formula |
C20H16FNO3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H16FNO3/c1-2-11-22-17(12-7-3-5-9-14(12)21)16-18(23)13-8-4-6-10-15(13)25-19(16)20(22)24/h3-10,17H,2,11H2,1H3 |
InChI Key |
LMDQWZBTHNVTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
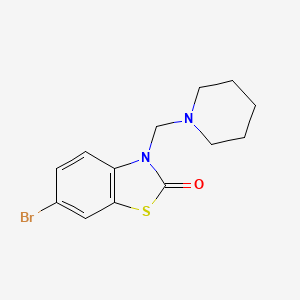
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
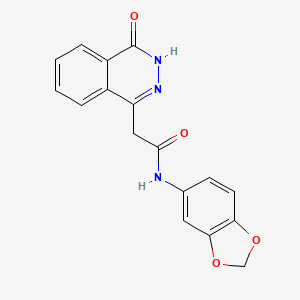
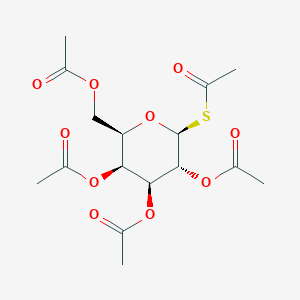
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
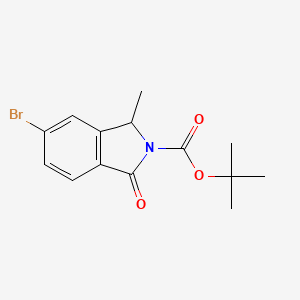
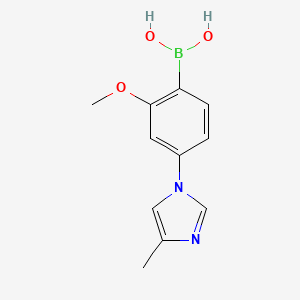
![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)
